

Application Notes: Ac-AAVALLPAVLLALLAP-LEHD-CHO for Caspase Inhibition Assays

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Compound of Interest

Compound Name: Ac-AAVALLPAVLLALLAP-LEHD-CHO

Cat. No.: B12383857

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-LEHD-CHO is a potent and cell-permeable inhibitor of initiator caspases, particularly caspase-9, as well as caspases-4 and -5[1]. This compound consists of two key functional domains: a cell-penetrating peptide sequence (AAVALLPAVLLALLAP) that facilitates its transport across the cell membrane, and a caspase-inhibitory peptide sequence (LEHD-CHO) with a C-terminal aldehyde group. The LEHD sequence mimics the natural cleavage site of caspase-9 substrates, allowing the inhibitor to competitively bind to the active site of the enzyme. The aldehyde functional group forms a reversible covalent bond with the catalytic cysteine residue in the caspase active site, effectively blocking its proteolytic activity. This inhibitor is a valuable tool for studying the roles of specific caspases in the apoptotic signaling cascade and for screening potential therapeutic agents that modulate apoptosis.

Principle of Action

Caspase-9 is a critical initiator caspase in the intrinsic (mitochondrial) pathway of apoptosis[2]. Upon receiving an apoptotic stimulus, cytochrome c is released from the mitochondria and binds to Apaf-1, which then oligomerizes to form the apoptosome. Pro-caspase-9 is recruited to the apoptosome, where it undergoes dimerization and auto-cleavage to become fully active. Activated caspase-9 then proceeds to cleave and activate downstream effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.

Ac-AAVALLPAVLLALLAP-LEHD-CHO acts as a reversible aldehyde inhibitor of caspase-9[3]. The LEHD peptide sequence is recognized by the active site of caspase-9. The inhibitor competitively binds to the enzyme, and the C-terminal aldehyde group forms a thiohemiacetal adduct with the active site cysteine residue, thereby inhibiting its catalytic function and halting the apoptotic cascade.

Applications

- In vitro studies: Elucidation of the role of caspase-9 in apoptosis signaling pathways.
- Cell-based assays: Investigation of the effects of caspase-9 inhibition on cellular processes and prevention of apoptosis in cell culture models.[1]
- Drug screening: Screening for and characterization of novel therapeutic compounds that target the apoptotic pathway.
- Neuroprotection research: Caspase-9 inhibitors have shown neuroprotective effects in various models of neuronal cell death.[2]

Quantitative Data

While specific kinetic data for the full-length peptide **Ac-AAVALLPAVLLALLAP-LEHD-CHO** is not readily available in the public domain, the inhibitory activity is conferred by the Ac-LEHD-CHO moiety. The table below summarizes the characteristics of this core inhibitory component.

Inhibitor	Target Caspases	Inhibition Type	Reported Effects
Ac-LEHD-CHO	Caspase-9	Reversible	Prevents cisplatin-induced caspase-9 activation.[4]
Ac-LEHD-CHO	Caspase-8	Reversible	Also shows inhibitory activity against caspase-8.[5]
Ac-AAVALLPAVLLALLAP-LEHD-CHO	Caspase-4, 5, 9	Not specified	Shows protective effects upon Neocarzinostatin-treated MCF-7 cells. [1]

Experimental Protocols

In Vitro Caspase-9 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the inhibitory activity of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** on purified active caspase-9 in a cell-free system.

Materials:

- Active human recombinant caspase-9
- **Ac-AAVALLPAVLLALLAP-LEHD-CHO** inhibitor
- Caspase assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
- Caspase-9 colorimetric substrate: Ac-LEHD-pNA (p-nitroanilide)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Inhibitor Preparation: Prepare a stock solution of **Ac-AAVALLPAVLLALLAP-LEHD-CHO** in DMSO. Further dilute the inhibitor to various concentrations in caspase assay buffer.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - x μL of caspase assay buffer
 - 10 μL of diluted inhibitor (or DMSO for control)
 - 10 μL of active caspase-9 enzyme
- Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Add 10 μL of the Ac-LEHD-pNA substrate to each well to initiate the reaction.
- Measurement: Immediately begin reading the absorbance at 405 nm every 1-2 minutes for at least 30 minutes at 37°C using a microplate reader. The cleavage of the pNA substrate by active caspase-9 releases p-nitroanilide, which can be detected at this wavelength.
- Controls:
 - No enzyme control: Buffer and substrate only.
 - No inhibitor control (Vehicle): Enzyme, buffer, substrate, and DMSO.
 - Positive control inhibitor: A known caspase-9 inhibitor can be used.

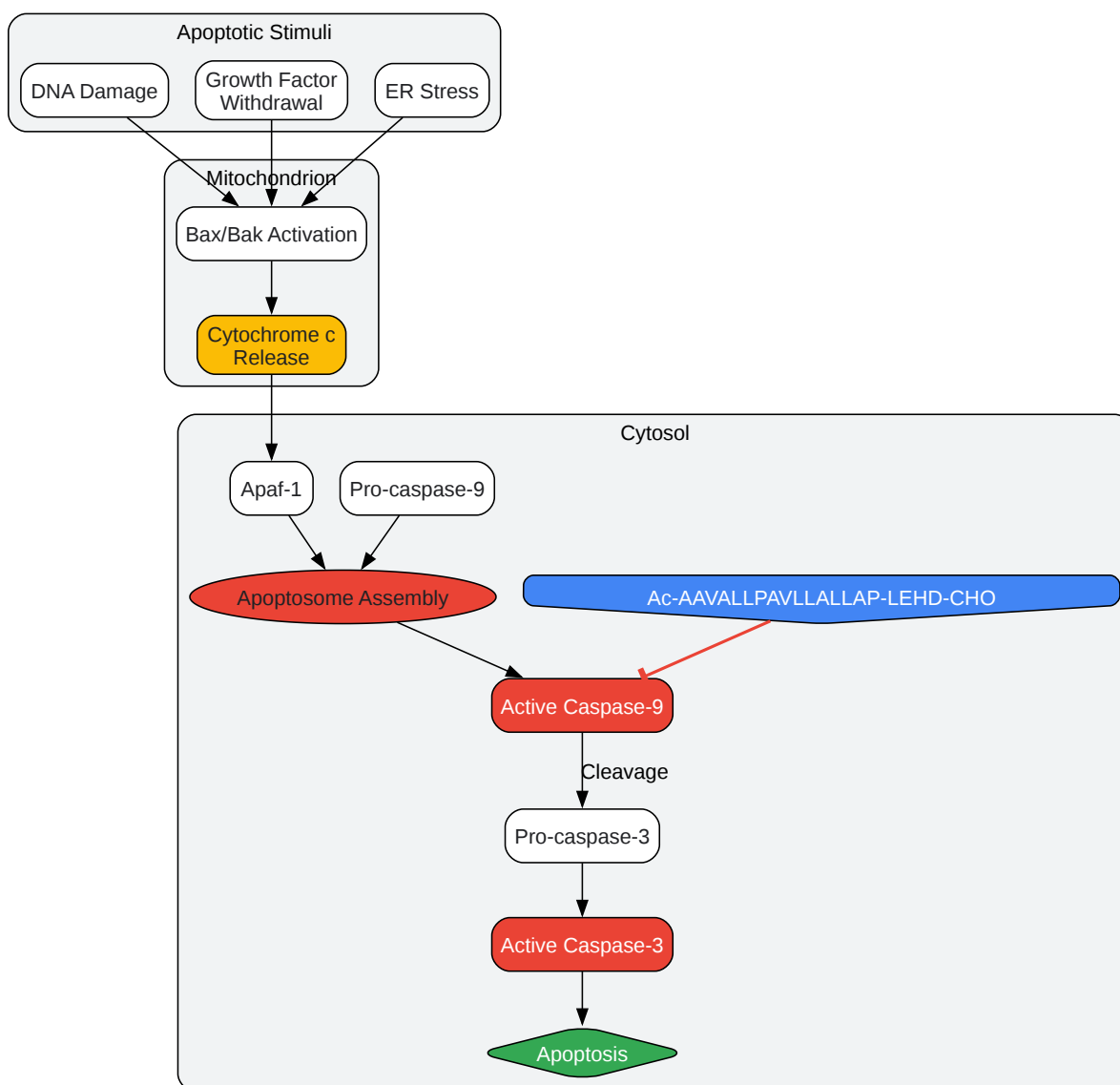
Data Analysis:

- Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
- Normalize the reaction rates to the no inhibitor control.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

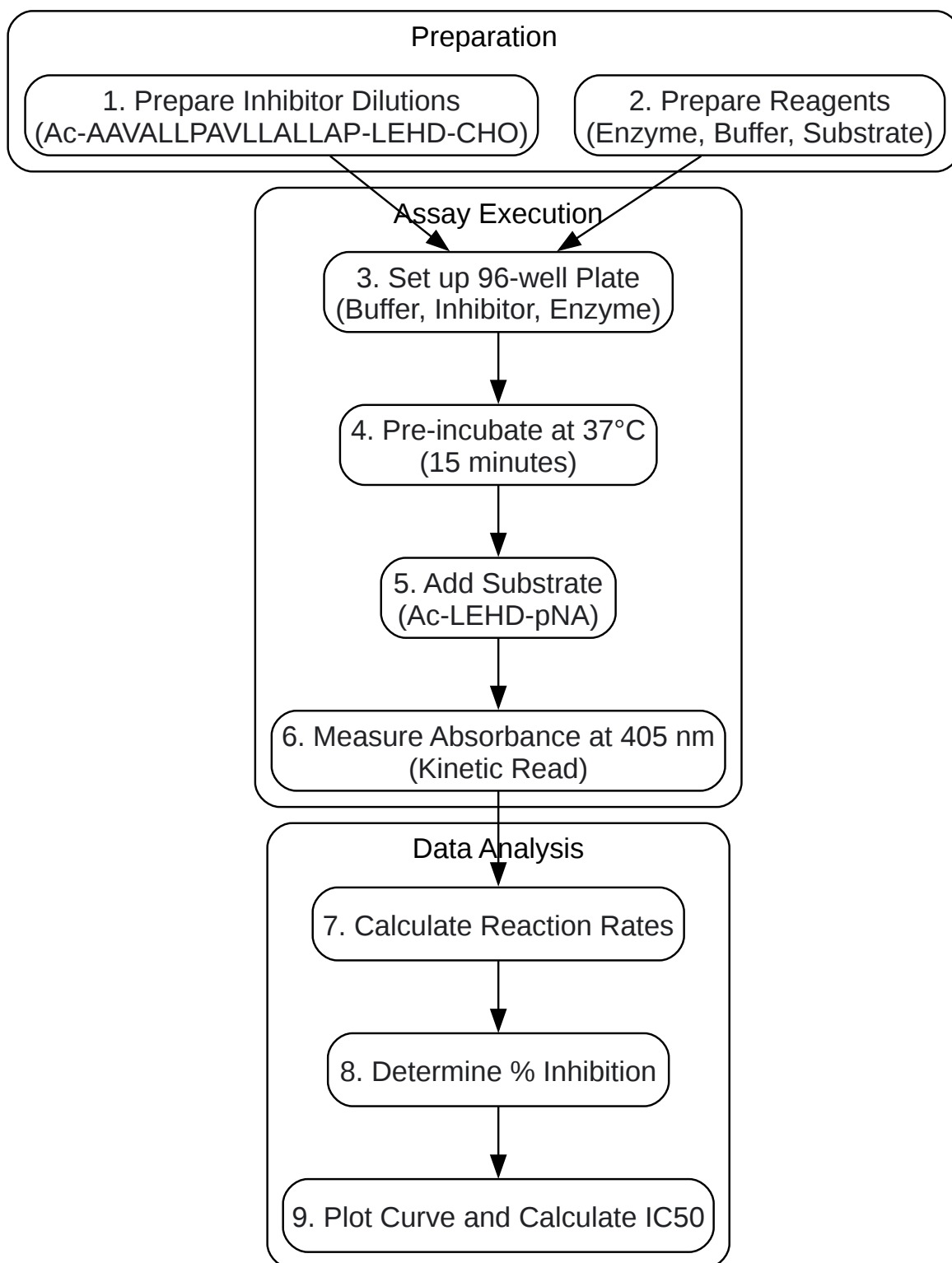
Signaling Pathway



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Caption: Intrinsic pathway of apoptosis and the point of inhibition.

Experimental Workflow



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Caption: Workflow for an in vitro caspase-9 inhibition assay.

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